molecular formula C17H18N2O3 B5839031 N-mesityl-3-methyl-4-nitrobenzamide

N-mesityl-3-methyl-4-nitrobenzamide

Cat. No.: B5839031
M. Wt: 298.34 g/mol
InChI Key: POKJAAUBOYRBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mesityl-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen, a methyl substituent at the 3-position, and a nitro group at the 4-position of the benzamide core. This unique substitution pattern confers distinct electronic, steric, and solubility properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-4-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-10-7-12(3)16(13(4)8-10)18-17(20)14-5-6-15(19(21)22)11(2)9-14/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKJAAUBOYRBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-3-methyl-4-nitrobenzamide typically involves the following steps:

    Alkylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Mesitylation: The mesityl group is introduced through a reaction with mesityl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-mesityl-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-mesityl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mesityl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents on the benzamide scaffold significantly influence reactivity and bioactivity. Key comparisons include:

Compound Name Substituent Positions Key Differences vs. Target Compound Impact on Properties Reference
N-Isobutyl-3-methyl-4-nitrobenzamide Isobutyl group at N-position Smaller alkyl chain vs. mesityl Reduced steric hindrance, higher solubility
N-Benzyl-4-methoxy-3-nitrobenzamide Methoxy at 4-position Electron-donating methoxy vs. nitro Altered electronic profile; potential for redox reactions
N-Butyl-2-nitrobenzamide Nitro at ortho (2-position) Steric clash with N-substituent Lower thermal stability; altered bioactivity

Key Findings :

  • The mesityl group’s bulkiness in the target compound likely reduces metabolic degradation compared to smaller N-alkyl groups (e.g., isobutyl) .
  • Nitro groups at the para (4-) position enhance resonance stabilization of intermediates, improving synthetic utility over ortho-substituted analogs .

Key Findings :

  • The nitro group’s redox activity is critical for antimicrobial and anticancer mechanisms, often acting as a prodrug that releases reactive intermediates upon reduction .
  • Bulky N-substituents (e.g., mesityl) may enhance target selectivity by reducing off-target interactions .

Physicochemical Properties

Substituents profoundly affect solubility, lipophilicity, and stability:

Compound Name logP Solubility (mg/mL) Thermal Stability (°C) Reference
N-Methyl-4-nitrobenzamide 1.2 12.5 180
N-Benzyl-4-methoxy-3-nitrobenzamide 2.8 3.8 210
N-Mesityl-3-methyl-4-nitrobenzamide (predicted) 3.5–4.0 <1.0 >250

Key Findings :

  • The mesityl group increases logP significantly, suggesting high membrane permeability but poor aqueous solubility .
  • Methoxy groups improve solubility compared to purely hydrophobic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.